1,3-Dithiolane-2-carbaldehyde: Physical Properties, Chemical Reactivity, and Applications in Advanced Synthesis
1,3-Dithiolane-2-carbaldehyde: Physical Properties, Chemical Reactivity, and Applications in Advanced Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, the precise control of stereocenters during carbon-carbon bond formation remains a paramount objective. 1,3-Dithiolane-2-carbaldehyde (and its derivatives) has emerged as a highly specialized α -thioacetal aldehyde that serves a dual purpose: it is a privileged electrophilic acceptor in enantioselective organocatalysis, and it acts as a critical precursor for potent carbamate-based agrochemicals. This whitepaper provides an in-depth technical analysis of its physical properties, self-validating synthetic protocols, and mechanistic utility in drug discovery workflows.
Structural Significance and Chemical Causality
As a Senior Application Scientist, I frequently encounter the challenge of aldehyde self-condensation (dimerization or polymerization) during direct cross-aldol reactions. 1,3-Dithiolane-2-carbaldehyde elegantly circumvents this limitation through its unique electronic and steric profile.
The causality behind its success lies in the α -thioacetal moiety. The highly polarizable sulfur atoms exert a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon. Simultaneously, the steric bulk of the dithiolane ring suppresses the formation of its own enamine or enol intermediates. This renders the molecule a "highly biased" electrophile that readily accepts nucleophilic attack from donor ketones or aldehydes without participating in deleterious self-dimerization[1]. This property was famously leveraged by the MacMillan group to achieve unprecedented levels of diastereo- and enantiocontrol in [1].
Furthermore, substituted derivatives of this core structure, such as 2,4-dimethyl-1,3-dithiolane-2-carboxaldehyde, are utilized to synthesize oxime methylcarbamates like Tirpate , a potent acetylcholinesterase inhibitor used historically in agrochemical applications[2].
Quantitative Physical and Chemical Data
To facilitate experimental design, the core quantitative properties of 1,3-dithiolane-2-carbaldehyde and its highly regulated agrochemical derivative, Tirpate, are summarized below.
Table 1: Physical and Chemical Properties
| Property | 1,3-Dithiolane-2-carbaldehyde | Tirpate (2,4-Dimethyl Oxime Derivative) |
| CAS Registry Number | 64731-29-9 | 26419-73-8[3] |
| Molecular Formula | C₄H₆OS₂ | C₈H₁₄N₂O₂S₂[3] |
| Molecular Weight | 134.22 g/mol | 234.34 g/mol [3] |
| Physical State | Colorless to pale yellow oil[4] | Solid crystalline powder[2] |
| Storage Conditions | Anhydrous, below 0 °C (-78 °C for long-term)[4] | Room temperature (Highly Toxic) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Et₂O, Acetone | Soluble in organic solvents |
| EPA Regulatory Status | Standard synthetic intermediate | P-List Acute Hazardous Waste (P185)[5] |
Self-Validating Experimental Protocols
Trustworthy chemical synthesis requires built-in quality control mechanisms. The following protocols detail the synthesis of 1,3-dithiolane-2-carbaldehyde and its subsequent use in organocatalysis, emphasizing the causality behind specific operational choices.
Protocol A: Synthesis of 1,3-Dithiolane-2-carbaldehyde via DIBAL-H Reduction
This protocol outlines the controlled reduction of 1,3-dithiolane-2-carboxylic acid ethyl ester to the target aldehyde[4].
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Reaction Setup: Dissolve 1,3-dithiolane-2-carboxylic acid ethyl ester (14.0 mmol) in 21 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction vessel to strictly -78 °C.
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Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 14.1 mL) dropwise over 15 minutes.
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Causality: Cryogenic temperatures are mandatory. At -78 °C, the tetrahedral aluminum acetal intermediate is perfectly stable. If the temperature rises, the intermediate collapses prematurely, leading to over-reduction to the primary alcohol.
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Quenching: After 1 hour of stirring at -78 °C, quench the reaction with 2 mL of anhydrous MeOH, then allow the mixture to slowly warm to room temperature.
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Workup: Add 20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and 30 mL of CH₂Cl₂. Stir vigorously for 3 hours.
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Causality: Rochelle's salt chelates the aluminum byproducts, breaking up the stubborn emulsion and allowing for clean phase separation.
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Purification & Self-Validation: Extract the aqueous layer with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography (4:1 pentane–diethyl ether).
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Validation Check: Analyze the resulting colorless oil via ¹H NMR. The protocol is validated by the presence of a distinct aldehyde proton singlet at ~9.73 ppm and the complete disappearance of the ethyl ester quartet/triplet signals[4].
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Protocol B: Proline-Catalyzed Cross-Aldol Coupling
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Reaction Setup: To a stirred solution of 1,3-dithiolane-2-carbaldehyde (1.0 equiv) in a suitable donor solvent (e.g., acetone or propanal), add L-proline (10–20 mol%) at room temperature[6].
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Catalytic Cycle: Allow the reaction to proceed for 2–12 hours.
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Causality: L-Proline acts as a bifunctional catalyst. Its secondary amine condenses with the donor ketone to form a chiral enamine. Simultaneously, its carboxylic acid moiety directs the 1,3-dithiolane-2-carbaldehyde electrophile via hydrogen bonding, forcing the reaction through a highly ordered Zimmerman-Traxler transition state.
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Self-Validation: Isolate the product and analyze via chiral stationary phase HPLC. A successful run will yield an anti-aldol adduct with a diastereomeric ratio (dr) > 20:1 and an enantiomeric excess (ee) > 95%[6].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the organocatalytic cross-aldol reaction, highlighting the specific role of 1,3-dithiolane-2-carbaldehyde.
Figure 1: Proline-catalyzed cross-aldol mechanistic pathway utilizing 1,3-dithiolane-2-carbaldehyde.
Safety, Handling, and Toxicity Profiling
While the parent 1,3-dithiolane-2-carbaldehyde is handled as a standard reactive organic intermediate, professionals in drug development and agrochemistry must exercise extreme caution when synthesizing its oxime carbamate derivatives.
For instance, (2,4-dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime) is a severe acetylcholinesterase inhibitor[2]. Acute exposure leads to a cholinergic crisis characterized by bradycardia, profuse sweating, and potential respiratory failure[7]. Due to its extreme toxicity, the EPA classifies Tirpate and its residues as an Acute Hazardous Waste (P185) under 40 CFR 261.33[5]. Any workflow involving the functionalization of the dithiolane carbaldehyde into carbamate nematicides must be conducted in a Class II Type B2 biological safety cabinet, with rigorous triple-rinse protocols for all glassware and disposal containers[5].
References
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Title: Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes. Source: Tetrahedron (MacMillan, D.W.C., et al., 2004) URL: [Link]
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Title: Tirpate - Hazardous Agents Source: Haz-Map (Occupational Exposure Database) URL: [Link]
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Title: Appendix G - Acute Hazardous Wastes (EPA P-List) Source: Environmental Health and Safety Office, US EPA Guidelines URL: [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Tirpate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. EHSO Manual 2025-2026 - Appendix G - Acute Hazardous Wastes [labman.ouhsc.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. CARBAMIC ACID, METHYL-, O-(((2,4-DIMETHYL-1, 3-DITHIOLAN-2-YL)METHYLENE)AMINO)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
